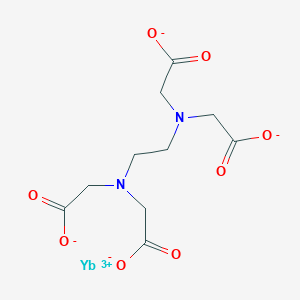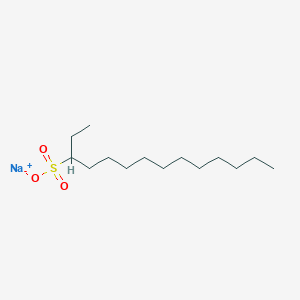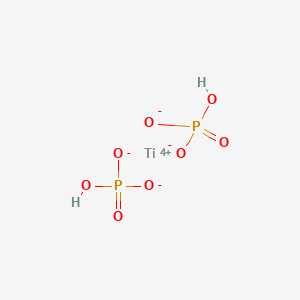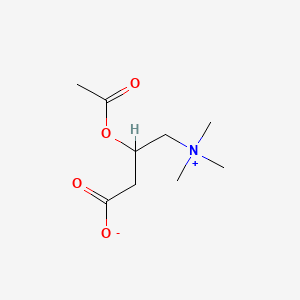
Lanthanum(3+) stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical formula for lanthanum(3+) stearate is La(C18H35O2)3 . This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It appears as a white powder that is insoluble in water but soluble in organic solvents like benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum(3+) stearate can be synthesized through a reaction between lanthanum chloride and sodium stearate in an aqueous medium. The reaction typically involves dissolving lanthanum chloride in water and then adding a solution of sodium stearate. The resulting precipitate of this compound is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with stearic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum(3+) stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and other by-products.
Substitution: It can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like hydrochloric acid or other metal salts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lanthanum oxide (La2O3) is a major product formed during the oxidation of this compound.
Substitution: Depending on the substituting reagent, various lanthanum compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Lanthanum(3+) stearate has a wide range of applications in scientific research, including:
Biology: this compound is used in studies related to the stabilization of biological membranes and as a component in various biochemical assays.
Industry: this compound is used in the production of lubricating oils, particularly for wire ropes in mining hoists.
Wirkmechanismus
The mechanism of action of lanthanum(3+) stearate involves its ability to interact with various molecular targets and pathways. In the context of its use as a stabilizer for PVC, this compound acts by inhibiting the degradation of the polymer chains, thereby enhancing the thermal stability of the material . In biological systems, it can interact with cell membranes, stabilizing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Lanthanum(3+) stearate can be compared with other metallic soaps and lanthanide compounds:
Similar Compounds: Calcium stearate, zinc stearate, and other lanthanide stearates (e.g., cerium stearate, neodymium stearate).
Uniqueness: this compound is unique due to its specific interactions with PVC and its ability to enhance the mechanical properties of natural rubber.
Eigenschaften
IUPAC Name |
lanthanum(3+);octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O2.La/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJQGSZWUIEJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14741-67-4 |
Source


|
| Record name | Lanthanum(3+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














